molecular formula C16H8F9N3O2 B2546890 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide CAS No. 1092345-45-3

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide

Cat. No.: B2546890
CAS No.: 1092345-45-3
M. Wt: 445.245
InChI Key: JLVIDKAHERFIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a fascinating compound with a structure featuring multiple trifluoromethyl groups, contributing to its unique chemical properties. This compound is primarily utilized in various scientific research applications due to its distinctive chemical behavior and potential biological activity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s trifluoromethyl groups enhance its binding affinity to specific biomolecules, making it a potent inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.

Cellular Effects

The effects of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and subsequent alterations in cell signaling cascades . Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active site of target enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often facilitated by the trifluoromethyl groups, which enhance the compound’s affinity for the enzyme’s active site . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range, beyond which adverse effects become predominant.

Metabolic Pathways

N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolism, influencing metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins within the cytoplasm can sequester the compound, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is a critical determinant of its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization within the nucleus can also affect gene expression by interacting with nuclear receptors or transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Condensation Reaction: : The preparation begins with the condensation of 4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled temperature conditions to form the intermediate hydrazide.

  • Coupling Reaction: : The intermediate hydrazide is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine, leading to the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide involves large-scale reactors maintaining precise control over reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant flow rates is common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the hydrazide moiety.

  • Reduction: : Reductive conditions may lead to the reduction of the pyridine ring or the hydrazide group.

  • Substitution: : Nucleophilic substitution reactions are feasible, especially involving the trifluoromethyl groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typically used.

  • Substitution: : Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

  • Oxidation: : The products include oxidized derivatives with modified functional groups.

  • Reduction: : Reduced forms of the pyridine or benzohydrazide segments.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide is widely employed in:

  • Chemistry: : As a reagent in synthesizing other complex molecules and studying trifluoromethyl group behavior.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in material science for developing new materials with unique properties derived from its fluorinated groups.

Comparison with Similar Compounds

Compared to similar compounds, N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide stands out due to its multiple trifluoromethyl groups, enhancing its lipophilicity and metabolic stability.

Similar Compounds

  • N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-hydrazide

  • N'-[3-(trifluoromethyl)phenyl]-benzohydrazide

  • N'-[4,6-difluoropyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide

Each of these compounds shares structural similarities but differs in the number and position of fluorine atoms, impacting their chemical and biological properties.

Hope this comprehensive analysis gives you a good starting point!

Properties

IUPAC Name

4,6-bis(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F9N3O2/c17-14(18,19)8-3-1-2-7(4-8)12(29)27-28-13(30)10-5-9(15(20,21)22)6-11(26-10)16(23,24)25/h1-6H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIDKAHERFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.